molecular formula C18H23NO3 B033370 (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid CAS No. 57817-27-3

(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid

Cat. No. B033370
CAS RN: 57817-27-3
M. Wt: 301.4 g/mol
InChI Key: JDLOBSPHOCEVJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid involves intricate chemical processes, such as condensation reactions. For instance, one related compound was synthesized through the condensation reaction of (1,8-diethyl-l,3,4,9tetrahydro-pyrano[3,4-fe]indol-l-yl)-acetic acid hydrazide with salicylaldehyde, resulting in crystals obtained from anhydrous ethanol solution (Song & Zhang, 2006). Another synthesis route involves diastereoselective methods to create 2,6-syn-disubstituted tetrahydropyrans, showcasing the versatility of tetrahydropyran derivatives in synthesis (O’Brien, Cahill, & Evans, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through crystallographic studies, revealing details such as bond lengths, angles, and configurations. For example, the crystal structure analysis of a closely related compound indicated the presence of intermolecular and intramolecular hydrogen bonds, with the phenyl and pyrrole rings nearly coplanar, highlighting the compound's stable configuration (Song & Zhang, 2006).

Chemical Reactions and Properties

The chemical reactions involving tetrahydropyran derivatives often result in the formation of complex structures with significant biological activity. Acid-catalyzed reactions, for instance, have been used to synthesize 1,3-disubstituted tetrahydropyrano[3,4-b]indoles with high yield and diastereoselectivity, demonstrating the compound's reactivity and potential for further chemical modifications (Wang et al., 2017).

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

A comprehensive study by Martel et al. (1976) synthesized a series of compounds related to "(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid," focusing on their chemistry and anti-inflammatory actions. The study found that certain derivatives, particularly etodolic acid, displayed potent anti-inflammatory activity in chronic rat models of inflammation, such as the adjuvant arthritis model, with a relatively low acute ulcerogenic potential, indicating a promising therapeutic profile for conditions involving chronic inflammation Martel, R., Demerson, C., Humber, L., & Philipp, A. (1976). Journal of Medicinal Chemistry.

Another study by Robinson et al. (1977) on "prodolic acid," a compound similar in structure to the one , demonstrated enhanced anti-inflammatory activity in adjuvant arthritic rats through indole ring substitution. The study suggests that ring-substituted derivatives of prodolic acid may have improved pharmacokinetic profiles and increased anti-inflammatory efficacy, highlighting the importance of structural modifications on the biological activity of these compounds Robinson, W., Martel, R., Ferdinandi, E., & Kraml, M. (1977). The Journal of Pharmacology and Experimental Therapeutics.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of etodolac enantiomers, closely related to the compound of interest, were studied by Brocks and Jamali (1990). The research found significant differences in the plasma concentrations, half-life, and excretion patterns of the enantiomers, suggesting a complex pharmacokinetic behavior that could influence the drug's efficacy and safety profile Brocks, D. & Jamali, F. (1990). Drug Metabolism and Disposition: The Biological Fate of Chemicals.

Molecular Interactions and Mechanism of Action

A study by Wang et al. (2011) explored the anti-cancer efficacy and intercalation mechanism of a structurally similar compound, MIAM, in various model systems, including cell lines and mouse models. This research provided insights into the compound's ability to intercalate into DNA, suggesting potential therapeutic applications beyond anti-inflammatory and analgesic effects Wang, W., Zhao, M., Wang, Y., Liu, J., Wu, J., Kang, G.-F., & Peng, S. (2011). Molecular BioSystems.

Safety And Hazards

This compound has a relatively low acute ulcerogenic potential .

properties

IUPAC Name

2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOBSPHOCEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314358
Record name (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid

CAS RN

57817-27-3
Record name NSC282127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Propyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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